4-(1-Hydroxy-2-methylbutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxy-2-methylbutyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a hydroxy-substituted butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylbutyl)benzonitrile typically involves the following steps:
Starting Materials: Benzonitrile and 2-methyl-1-butanol.
Reaction: The hydroxy group of 2-methyl-1-butanol is protected using a suitable protecting group, such as a silyl ether.
Coupling: The protected alcohol is then coupled with benzonitrile using a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 4-(1-Oxo-2-methyl-butyl)-benzonitrile.
Reduction: 4-(1-Hydroxy-2-methyl-butyl)-benzylamine.
Substitution: 4-(1-Alkoxy-2-methyl-butyl)-benzonitrile or 4-(1-Acyloxy-2-methyl-butyl)-benzonitrile.
Scientific Research Applications
4-(1-Hydroxy-2-methylbutyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methylbutyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxy-2-methyl-propyl)-benzonitrile: Similar structure but with a shorter alkyl chain.
4-(1-Hydroxy-2-ethyl-butyl)-benzonitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(1-Hydroxy-2-methylbutyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrile groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylbutyl)benzonitrile |
InChI |
InChI=1S/C12H15NO/c1-3-9(2)12(14)11-6-4-10(8-13)5-7-11/h4-7,9,12,14H,3H2,1-2H3 |
InChI Key |
WNBZVGZGOCFOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.